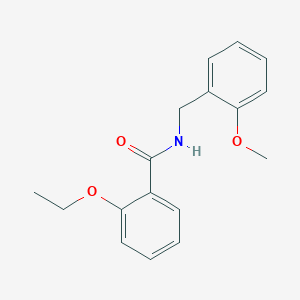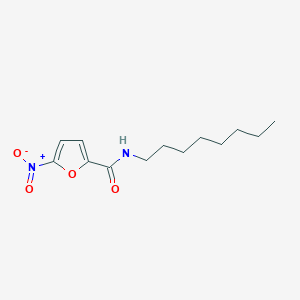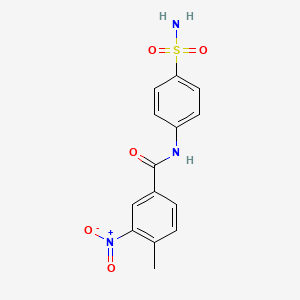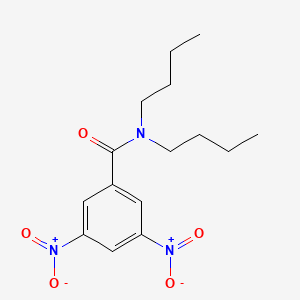![molecular formula C15H10Cl2N2O5 B11020991 Methyl 3-[(2,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11020991.png)
Methyl 3-[(2,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-[(2,5-DICHLOROANILINO)CARBONYL]-5-NITROBENZOATE is a chemical compound with the molecular formula C15H10Cl2N2O5. It is known for its unique structure, which includes a nitrobenzoate group and a dichloroanilino moiety. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[(2,5-DICHLOROANILINO)CARBONYL]-5-NITROBENZOATE typically involves the reaction of 3-nitrobenzoic acid with 2,5-dichloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[(2,5-DICHLOROANILINO)CARBONYL]-5-NITROBENZOATE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, appropriate solvents.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: METHYL 3-[(2,5-DIAMINOANILINO)CARBONYL]-5-NITROBENZOATE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-[(2,5-DICHLOROANILINO)CARBONYL]-5-NITROBENZOIC ACID.
Scientific Research Applications
METHYL 3-[(2,5-DICHLOROANILINO)CARBONYL]-5-NITROBENZOATE is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 3-[(2,5-DICHLOROANILINO)CARBONYL]-5-NITROBENZOATE involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group and the dichloroanilino moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-[(3,5-DICHLOROANILINO)CARBONYL]-5-NITROBENZOATE
- METHYL 3-[(4-CHLOROANILINO)CARBONYL]-5-NITROBENZOATE
- METHYL 3-[(3,4-DICHLOROANILINO)CARBONYL]-5-NITROBENZOATE
Uniqueness
METHYL 3-[(2,5-DICHLOROANILINO)CARBONYL]-5-NITROBENZOATE is unique due to the specific positioning of the chlorine atoms on the aniline ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C15H10Cl2N2O5 |
|---|---|
Molecular Weight |
369.2 g/mol |
IUPAC Name |
methyl 3-[(2,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate |
InChI |
InChI=1S/C15H10Cl2N2O5/c1-24-15(21)9-4-8(5-11(6-9)19(22)23)14(20)18-13-7-10(16)2-3-12(13)17/h2-7H,1H3,(H,18,20) |
InChI Key |
UUKZJCNZDREYII-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-indol-1-yl)ethyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11020908.png)

![3-({trans-4-[(4-phenylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11020921.png)


![4,5-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-nitrobenzamide](/img/structure/B11020943.png)
![N-[2-(1H-indol-1-yl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B11020948.png)
![trans-4-({[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11020955.png)



![N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B11020986.png)
![N-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-isoleucine](/img/structure/B11020987.png)

